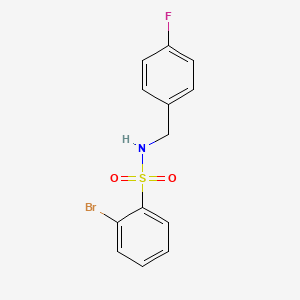

2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-[(4-fluorophenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO2S/c14-12-3-1-2-4-13(12)19(17,18)16-9-10-5-7-11(15)8-6-10/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEXFVTXZKHHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406593 | |

| Record name | 2-Bromo-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321705-40-2 | |

| Record name | 2-Bromo-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, a compound of interest in medicinal chemistry and drug discovery. This document outlines the synthetic pathway, detailed experimental protocols for its preparation and the synthesis of its precursor, and expected analytical data for the final compound. The information herein is intended to provide a robust framework for the laboratory-scale synthesis and characterization of this molecule.

Introduction

Benzenesulfonamide derivatives are a prominent class of compounds in pharmaceutical sciences, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of a bromine atom and a fluorinated benzyl group into the benzenesulfonamide scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced therapeutic efficacy and pharmacokinetic profiles. This guide details the synthesis of this compound, a molecule that combines these key structural features.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound can be achieved through a convergent synthetic strategy. The primary disconnection of the sulfonamide bond in the target molecule reveals two key starting materials: 2-bromobenzenesulfonyl chloride and 4-fluorobenzylamine. The forward synthesis, therefore, involves a nucleophilic substitution reaction where the amino group of 4-fluorobenzylamine attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride.

Caption: Retrosynthetic analysis of this compound.

Physicochemical and Spectroscopic Data

Below is a summary of the key physicochemical and predicted spectroscopic data for the starting materials and the final product.

Table 1: Properties of Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | Slightly yellow crystalline powder | 49-52 | 127-128 (2.4 mmHg) | ~1.791 |

| 4-Fluorobenzylamine | C₇H₈FN | 125.14 | Colorless to light yellow liquid | - | 183 | 1.095 (25 °C) |

Table 2: Properties and Predicted Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 321705-40-2 |

| Molecular Formula | C₁₃H₁₁BrFNO₂S |

| Molecular Weight | 344.20 g/mol |

| Predicted Boiling Point | 461.0 ± 55.0 °C |

| Predicted Density | 1.556 ± 0.06 g/cm³ |

| Predicted ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.1 (d, 1H, Ar-H), ~7.3-7.6 (m, 3H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~6.9-7.1 (t, 2H, Ar-H), ~5.0-5.2 (t, 1H, NH), ~4.2-4.4 (d, 2H, CH₂) |

| Predicted ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (d, J=245 Hz), ~140, ~138, ~135, ~133, ~132, ~130 (d, J=8 Hz), ~128, ~122, ~116 (d, J=22 Hz), ~46 |

| Predicted IR (cm⁻¹) | ~3250 (N-H stretch), ~1330 & ~1160 (S=O stretch), ~1510 (aromatic C=C), ~1220 (C-F stretch), ~750 (C-Br stretch) |

| Predicted Mass Spectrometry (ESI-MS) | m/z [M+H]⁺: 343.98, 345.98 (approx. 1:1 ratio for Br isotopes) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the starting material, 2-bromobenzenesulfonyl chloride, and the final product, this compound.

Synthesis of 2-Bromobenzenesulfonyl chloride

This synthesis can be achieved from 2-bromoaniline via a diazotization reaction followed by a Sandmeyer-type reaction.[1]

Caption: Workflow for the synthesis of 2-bromobenzenesulfonyl chloride.

Materials:

-

2-Bromoaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl)

-

Glacial acetic acid

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: Dissolve 2-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for a short period to ensure the complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and cool it. Add copper(I) chloride as a catalyst. Add the cold diazonium salt solution portion-wise to this mixture while controlling the temperature.

-

Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Pour the mixture onto crushed ice. The product may precipitate as a solid or can be extracted with dichloromethane. If extracted, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

This procedure details the coupling of 2-bromobenzenesulfonyl chloride with 4-fluorobenzylamine.

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

2-Bromobenzenesulfonyl chloride (1.0 eq)

-

4-Fluorobenzylamine (1.05 eq)

-

Pyridine (1.2 eq) or Triethylamine (1.5 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzylamine and pyridine (or triethylamine) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 2-bromobenzenesulfonyl chloride in anhydrous dichloromethane dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. The predicted chemical shifts are provided in Table 2.

-

Infrared (IR) Spectroscopy: An IR spectrum should be obtained to identify the key functional groups, particularly the N-H and S=O stretching vibrations of the sulfonamide group. Predicted characteristic peaks are listed in Table 2.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. The presence of bromine should result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

-

Melting Point: The melting point of the purified solid product should be determined and can be used as an indicator of purity.

Safety Considerations

-

2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

4-Fluorobenzylamine is a skin and eye irritant. Handle with care and appropriate PPE.

-

Pyridine and triethylamine are flammable and have strong odors. They should be handled in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

-

Standard laboratory safety practices should be followed throughout the experimental procedures.

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The provided protocols are based on well-established synthetic methodologies for sulfonamide formation and can be adapted as needed for specific laboratory conditions. Careful execution of these procedures and thorough characterization of the final product will ensure the successful synthesis of this valuable compound for further research and development.

References

Spectroscopic and Synthetic Profile of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a proposed synthetic pathway for the novel compound, 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of spectroscopic analysis and known synthetic methodologies for structurally related compounds to offer a predictive yet detailed resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar sulfonamide structures and the known effects of bromo and fluoro substituents on spectroscopic signatures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.10 | dd | J = 7.9, 1.4 Hz | 1H | Ar-H (ortho to SO₂) |

| ~7.78 | dd | J = 7.8, 1.6 Hz | 1H | Ar-H (ortho to Br) |

| ~7.50 | td | J = 7.7, 1.4 Hz | 1H | Ar-H (meta to SO₂) |

| ~7.40 | td | J = 7.8, 1.6 Hz | 1H | Ar-H (meta to Br) |

| ~7.15 | dd | J = 8.5, 5.4 Hz | 2H | Ar-H (ortho to CH₂) |

| ~7.00 | t | J = 8.5 Hz | 2H | Ar-H (ortho to F) |

| ~5.05 | t | J = 6.2 Hz | 1H | NH |

| ~4.25 | d | J = 6.2 Hz | 2H | N-CH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.5 (d, J_CF ≈ 245 Hz) | C-F |

| ~140.0 | C-S |

| ~135.2 | C-Br |

| ~133.5 | Ar-C |

| ~132.8 (d, J_CF ≈ 3.3 Hz) | Ar-C |

| ~131.9 | Ar-C |

| ~129.5 (d, J_CF ≈ 8.2 Hz) | Ar-C |

| ~128.0 | Ar-C |

| ~121.5 | Ar-C |

| ~115.8 (d, J_CF ≈ 21.5 Hz) | Ar-C |

| ~47.0 | N-CH₂ |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Predicted Values | Assignment |

| IR (ATR, cm⁻¹) | ~3260 | N-H stretch |

| ~1335 & ~1165 | S=O asymmetric & symmetric stretch | |

| ~1510 | C=C aromatic stretch | |

| ~1225 | C-F stretch | |

| ~755 | C-Br stretch | |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺: 373.98, 375.98 | Molecular ion peak (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a standard nucleophilic substitution reaction between a sulfonyl chloride and a primary amine.

Materials:

-

2-Bromobenzenesulfonyl chloride

-

(4-Fluorophenyl)methanamine

-

Pyridine or Triethylamine (base)

-

Dichloromethane (DCM) (solvent)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve (4-fluorophenyl)methanamine (1.0 equivalent) and a suitable base like pyridine (1.5 equivalents) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in DCM to the cooled amine solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectra on a 400 or 500 MHz NMR spectrometer.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy:

-

Record the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample into a mass spectrometer equipped with an electrospray ionization (ESI) source via direct infusion or LC-MS.

-

Acquire the data in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and the key structural correlations for NMR analysis.

Caption: Proposed workflow for the synthesis of this compound.

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted chemical properties and proposed experimental protocols for 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide. As of the date of publication, specific experimental data for this compound is not extensively available in public literature. The information herein is based on established chemical principles and data from structurally analogous compounds.

Abstract

This technical guide offers a detailed examination of the chemical properties of this compound, a molecule of interest in medicinal chemistry and materials science. The document outlines its predicted physicochemical properties, provides detailed protocols for its synthesis and characterization, and discusses its potential biological relevance based on the activities of related benzenesulfonamide derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, evaluation, and application of novel sulfonamide compounds.

Core Chemical Properties

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 321705-40-2[1] |

| Molecular Formula | C₁₃H₁₁BrFNO₂S[2] |

| Molecular Weight | 344.20 g/mol [2] |

| Canonical SMILES | C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)Br |

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Melting Point | Solid at room temperature; likely in the range of 100-150 °C | Based on melting points of similar N-substituted benzenesulfonamides which are typically crystalline solids.[3][4] |

| Boiling Point | > 400 °C (Predicted: 461.0±55.0 °C)[1] | High molecular weight and polar functional groups suggest a high boiling point. |

| Density | ~1.56 g/cm³ (Predicted: 1.556±0.06 g/cm³)[1] | Consistent with the density of halogenated aromatic sulfonamides. |

| Solubility | Insoluble in water. Soluble in organic solvents such as methanol, ethanol, DMSO, ethyl acetate, and dichloromethane. | The hydrophobic benzene rings and the overall nonpolar character of the molecule dominate its solubility profile. The sulfonamide group offers some polarity but is insufficient to confer significant aqueous solubility.[5][6][7] |

| LogP | ~3.5 - 4.0 | Estimated based on the contributions of the bromophenyl, fluorobenzyl, and sulfonamide moieties. |

Predicted Spectral Data

| Spectroscopy | Predicted Characteristics |

| ¹H NMR (500 MHz, CDCl₃) | δ ~7.9-8.1 (d, 1H, Ar-H ortho to SO₂), δ ~7.2-7.6 (m, 5H, Ar-H), δ ~6.9-7.1 (t, 2H, Ar-H ortho to F), δ ~4.8-5.0 (t, 1H, NH), δ ~4.3-4.5 (d, 2H, CH₂) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~161-163 (d, J_CF ≈ 245 Hz, C-F), δ ~138-140 (Ar-C), δ ~132-135 (Ar-C), δ ~128-130 (d, J_CF ≈ 8 Hz, Ar-C), δ ~125-128 (Ar-C), δ ~120-122 (Ar-C), δ ~115-117 (d, J_CF ≈ 21 Hz, Ar-C), δ ~47-49 (CH₂) |

| Infrared (IR) | ~3300 cm⁻¹ (N-H stretch), ~1340-1360 cm⁻¹ (asymmetric SO₂ stretch), ~1150-1170 cm⁻¹ (symmetric SO₂ stretch), ~1220-1240 cm⁻¹ (C-F stretch), ~750-770 cm⁻¹ (C-Br stretch)[8][9] |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 343.98 and 345.98 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragments would likely arise from cleavage of the S-N bond and the benzyl C-N bond.[10] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established procedures for the synthesis of analogous sulfonamides.

Synthesis of this compound

The synthesis is a two-step process starting from 2-bromoaniline. The first step is the synthesis of the key intermediate, 2-bromobenzenesulfonyl chloride, followed by its reaction with 4-fluorobenzylamine.

This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines via a Sandmeyer-type reaction.[11][12]

-

Materials:

-

2-Bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Acetic Acid

-

Ice

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Diazotization: In a flask, dissolve 2-bromoaniline (1 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it to 0-5 °C. Add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture. Stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice. The product, 2-bromobenzenesulfonyl chloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with cold water. Alternatively, extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromobenzenesulfonyl chloride. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

-

This is a standard nucleophilic substitution reaction to form the sulfonamide.

-

Materials:

-

2-Bromobenzenesulfonyl Chloride

-

4-Fluorobenzylamine

-

Triethylamine (or another suitable base like pyridine)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 10-20 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[13] Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Obtain the mass spectrum using an electrospray ionization (ESI) mass spectrometer in positive ion mode to confirm the molecular weight.[10]

-

-

Melting Point Determination:

-

Determine the melting point of the purified solid using a standard melting point apparatus.

-

Potential Biological Significance

Benzenesulfonamide derivatives are a well-established class of compounds with a broad spectrum of biological activities. While no specific biological data for this compound has been reported, its structural features suggest potential for various pharmacological applications.

Many sulfonamides are known to act as inhibitors of various enzymes, including carbonic anhydrases, kinases, and proteases. The presence of the bromo and fluoro substituents on the aromatic rings can influence the compound's lipophilicity, electronic properties, and binding interactions with biological targets, potentially leading to enhanced potency and selectivity.

Based on the activities of related compounds, this compound could be investigated for potential:

-

Anticancer activity: Many benzenesulfonamide derivatives have shown promise as anticancer agents.

-

Antibacterial activity: The sulfonamide moiety is a classic pharmacophore in antibacterial drugs.

-

Anti-inflammatory properties.

-

Enzyme inhibition: Targeting specific enzymes involved in disease pathways.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanism of action of this compound.

Mandatory Visualizations

Synthetic Workflow

References

- 1. lookchem.com [lookchem.com]

- 2. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. 2-Bromobenzenesulfonamide | CAS#:92748-09-9 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. benchchem.com [benchchem.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. 2-Bromobenzenesulphonyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Postulated Mechanism of Action of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Disclaimer: To date, no specific experimental data on the biological activity or mechanism of action for 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide has been published in the scientific literature. This guide, intended for researchers, scientists, and drug development professionals, extrapolates potential mechanisms based on the well-documented activities of the broader benzenesulfonamide class of compounds. The proposed mechanisms and experimental protocols outlined herein are hypothetical and would require empirical validation for this specific molecule.

Introduction

This compound is a synthetic organic compound featuring a core benzenesulfonamide scaffold. The sulfonamide functional group is a well-established pharmacophore, integral to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structurally, the molecule combines a brominated benzene ring linked to a sulfonamide group, which in turn is N-substituted with a 4-fluorobenzyl moiety. This unique combination of functional groups suggests potential interactions with various biological targets.

Based on extensive research into structurally related benzenesulfonamide derivatives, two primary mechanisms of action are postulated for this compound: inhibition of carbonic anhydrases and inhibition of protein kinases , particularly receptor tyrosine kinases. This guide will explore these two potential pathways in detail.

Postulated Mechanism of Action 1: Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding moiety, making carbonic anhydrases (CAs) a primary hypothetical target. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation and various physiological processes.[1]

The proposed mechanism involves the deprotonated sulfonamide nitrogen of this compound binding to the Zn(II) ion within the active site of the carbonic anhydrase enzyme.[2][3] This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.[1] The affinity and selectivity for different CA isoforms would be influenced by the interactions of the bromophenyl and fluorobenzyl "tails" of the inhibitor with amino acid residues in and around the active site cavity.[3]

In pathological conditions such as cancer, particularly in hypoxic tumors, the expression of certain CA isoforms (e.g., CA IX and CA XII) is upregulated. These isoforms contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these CAs, this compound could disrupt pH regulation in cancer cells, leading to intracellular acidosis and subsequent apoptosis.

Caption: Postulated inhibition of carbonic anhydrase by the compound, disrupting pH homeostasis in cancer cells.

The following table summarizes the inhibitory activity (Ki) of various benzenesulfonamide derivatives against key human (h) CA isoforms. This data serves as a reference for the potential potency of this compound.

| Compound Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Pyrazoline Benzenesulfonamides | 316.7 - 533.1 | 412.5 - 624.6 | - | - | [4] |

| Sulfonyl Semicarbazides | - | 5 - 20 (fold selectivity over XII) | 26 - 114 (fold selectivity over XII) | 0.59 - 0.79 | [5] |

| Acetazolamide (Standard) | 278.8 | 293.4 | - | - | [4] |

This protocol describes a stopped-flow spectrophotometric method to determine the inhibitory potency of a test compound against CA isoforms.[5]

-

Objective: To measure the IC50 and/or Ki value of this compound for its inhibition of the CO2 hydration activity of specific CA isoforms.

-

Materials:

-

Recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

-

Test Compound: this compound, dissolved in DMSO.

-

Buffer: 20 mM HEPES, pH 7.4.

-

Indicator: Phenol red (0.2 mM).

-

Substrate: CO2-saturated water.

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the spectrophotometer syringe, mix the enzyme solution (final concentration in the low nM range) with the buffer, indicator, and the desired concentration of the test compound.

-

Pre-incubate the enzyme-inhibitor solution for 15 minutes at room temperature to allow for complex formation.

-

Rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution in the stopped-flow instrument.

-

Monitor the change in absorbance at 557 nm over time (10-100 seconds). The rate of pH change, indicated by the phenol red, is proportional to the enzyme activity.

-

Perform the assay with a range of inhibitor concentrations to determine the concentration that inhibits 50% of the enzyme activity (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Postulated Mechanism of Action 2: Receptor Tyrosine Kinase (RTK) Inhibition

Benzenesulfonamide derivatives have been identified as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[6][7] Dysregulation of RTK signaling is a hallmark of many cancers.

RTKs are activated upon ligand binding, which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[8] This creates docking sites for downstream signaling proteins.[8] It is postulated that this compound could act as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of the RTK's kinase domain. This competitive inhibition would prevent ATP from binding, thereby blocking the phosphorylation cascade and halting downstream signal transduction.

Inhibition of an RTK (e.g., TrkA, EGFR, VEGFR) would block the activation of major downstream pathways such as the Ras-MAPK and PI3K-Akt cascades.[9][10] These pathways are central to cell proliferation and survival. By blocking these signals, the compound could induce cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.[7]

Caption: Hypothetical inhibition of RTK signaling by the compound, blocking pro-survival pathways.

The following table presents the inhibitory concentrations (IC50) of benzenesulfonamide analogs against various kinases, providing a benchmark for the potential activity of the title compound.

| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |

| AL106 | TrkA | 58.6 | U87 (Glioblastoma) | [6] |

| BSA 9 | CaMKII | 0.79 | - | [11] |

| Compound 7k | PI3Kα | 0.021 | - | [12] |

| Compound 7k | mTOR | 0.045 | - | [12] |

This protocol outlines a general method for assessing the inhibitory effect of a compound on the activity of a specific kinase.[13]

-

Objective: To determine the IC50 value of this compound against a specific RTK.

-

Materials:

-

Recombinant human kinase (e.g., TrkA).

-

Specific peptide substrate for the kinase.

-

ATP.

-

Kinase assay buffer.

-

Test Compound: this compound, dissolved in DMSO.

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Add kinase assay buffer, test compound at various concentrations (and DMSO for control wells), and the specific peptide substrate to the wells of the assay plate.

-

Initiate the kinase reaction by adding a solution of kinase and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Stop the reaction and deplete the remaining ATP by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.

-

Add the second detection reagent to convert the generated ADP into ATP and catalyze a luciferase reaction, producing a luminescent signal.

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

-

Synthesis and Experimental Workflow

The validation of the proposed mechanisms of action requires the synthesis of the compound followed by a systematic biological evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.tuni.fi [researchportal.tuni.fi]

- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 9. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]

- 10. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 11. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Dawn of Chemotherapy: A Technical Guide to the Discovery and Enduring Legacy of Benzenesulfonamide Derivatives

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal discovery and subsequent evolution of benzenesulfonamide derivatives. From their revolutionary inception as the first systemic antibacterial agents to their current, multifaceted roles in modern medicine, this document details the scientific journey, experimental underpinnings, and core structure-activity relationships that define this remarkable class of therapeutic agents.

Executive Summary

The discovery of benzenesulfonamide derivatives marked a watershed moment in medical history, heralding the age of chemotherapy and saving countless lives. This guide traces the lineage of these compounds from the serendipitous discovery of Prontosil to the elucidation of its active metabolite, sulfanilamide, and the subsequent explosion of research that broadened their therapeutic applications. We will explore the fundamental mechanism of action of antibacterial sulfonamides, provide detailed experimental protocols for their synthesis and evaluation, and present key quantitative data that have guided their development. Furthermore, this document examines the expansion of the benzenesulfonamide scaffold into diverse therapeutic areas, including oncology, diuretics, and anticonvulsants, underscoring its enduring importance in drug discovery.

The Initial Breakthrough: From a Red Dye to a "Miracle Drug"

The story of sulfonamides begins in the laboratories of Bayer AG, then part of IG Farben in Germany. In the early 1930s, a team led by German bacteriologist and pathologist Gerhard Domagk was investigating coal-tar dyes for potential antibacterial properties.[1] Their research was based on the hypothesis that dyes capable of selectively binding to bacteria could be modified to attack these pathogens within the body.[1]

In 1932, this research yielded a breakthrough with the synthesis of a red azo dye named Prontosil rubrum.[2][3] Domagk discovered that Prontosil was remarkably effective at curing mice with lethal streptococcal infections.[3][4] Despite its in vitro inactivity, the dye showed potent antibacterial effects in vivo.[4] This pioneering work, announced in 1932, led to Domagk being awarded the 1939 Nobel Prize in Physiology or Medicine.[5][6] A compelling early demonstration of its efficacy was when Domagk successfully treated his own daughter's severe streptococcal infection with Prontosil, saving her from an almost certain amputation.[3][4]

The puzzle of its in vivo-only activity was solved in 1936 by researchers at the Pasteur Institute in France. They discovered that Prontosil was a prodrug, meaning it is metabolized within the body into its active form.[3][7] The active molecule was identified as para-aminobenzenesulfonamide, a compound that had been first synthesized in 1906 and was out of patent, known commonly as sulfanilamide.[1] This discovery led to a "sulfa craze," with hundreds of manufacturers producing various forms of sulfanilamide, making it the first broadly effective systemic antibacterial agent available before the advent of penicillin.[1][8] These "sulfa drugs" are credited with saving tens of thousands of lives, including those of prominent figures like Winston Churchill and Franklin Delano Roosevelt Jr., and were crucial in preventing wound infections during World War II.[1][8]

Mechanism of Action: Antibacterial Activity

The antibacterial effect of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans who acquire folic acid (Vitamin B9) from their diet, must synthesize it de novo.[9] Folic acid is a crucial precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making it essential for bacterial growth and replication.[10][11]

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS).[9] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate. The chemical structure of sulfanilamide is remarkably similar to that of PABA.[10][12] This structural mimicry allows sulfonamides to act as competitive inhibitors of DHPS, binding to the enzyme's active site and preventing PABA from binding.[9][12] This blockade halts the production of dihydrofolic acid, thereby disrupting the synthesis of essential macromolecules and leading to a bacteriostatic effect—inhibiting bacterial growth and multiplication rather than directly killing the cells.[1][10] The ultimate elimination of the pathogens then depends on the host's immune system.[10]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. docsity.com [docsity.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Potential Biological Targets of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide: An In-depth Technical Guide

Disclaimer: This technical guide explores the potential biological targets of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide based on the well-documented activities of the broader benzenesulfonamide class of compounds. As of the date of this document, no specific biological data for this compound has been found in publicly available literature. The information presented herein is an extrapolation based on chemical similarity and should be used for research and informational purposes.

Introduction

Benzenesulfonamides are a prominent scaffold in medicinal chemistry, forming the core of a wide range of therapeutic agents.[1] The presence of the sulfonamide moiety (-SO₂NH₂) confers unique physicochemical properties that allow these molecules to interact with a variety of biological targets, primarily through enzyme inhibition.[1][2] This guide provides a comprehensive overview of the potential biological targets for this compound, drawing on data from analogous compounds. We will delve into quantitative data, experimental protocols, and relevant signaling pathways to provide a foundational understanding for researchers and drug development professionals.

Potential Biological Targets and Mechanisms of Action

The benzenesulfonamide scaffold is known to interact with several key enzymes and protein families. The primary mechanism of action is often the inhibition of enzymatic activity.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide.[3] The sulfonamide group is a classic zinc-binding moiety, making benzenesulfonamides potent inhibitors of various CA isoforms.[1] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and cancer.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[2] Several benzenesulfonamide derivatives have demonstrated potent inhibitory activity against both AChE and BChE.[2][4]

Other Potential Enzyme Targets

Beyond CAs and cholinesterases, the benzenesulfonamide moiety has been incorporated into inhibitors of a diverse range of enzymes, including:

-

α-Glycosidase: Involved in carbohydrate metabolism, making it a target for anti-diabetic drugs.[4]

-

Glutathione S-transferase (GST): A family of enzymes involved in detoxification and drug resistance.[4]

-

HIV-1 Capsid Protein: Essential for the HIV-1 replication cycle, presenting a novel anti-retroviral target.[5][6]

-

Receptor Tyrosine Kinases (RTKs): Such as Tropomyosin receptor kinase A (TrkA), which are implicated in cancer cell proliferation and survival.[7]

-

Oxidative Phosphorylation Complex I: A key component of the mitochondrial electron transport chain, inhibition of which can induce cancer cell death.[8]

-

Voltage-gated Sodium Channels (Nav1.6): Important targets for antiepileptic drugs.[9]

Quantitative Data on Benzenesulfonamide Derivatives

The following tables summarize the inhibitory activities of various benzenesulfonamide derivatives against their respective targets. This data provides a reference for the potential potency of this compound.

Table 1: Inhibition of Cholinesterases by Benzenesulfonamide Derivatives

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE | 8.9 ± 0.21 | [2] |

| BChE | 26.5 ± 0.24 | [2] | |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | 6.2 ± 0.21 | [2] |

| BChE | 10.5 ± 0.47 | [2] |

Table 2: Inhibition of Other Enzymes by Benzenesulfonamide Derivatives

| Compound Class | Target Enzyme | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| Amine Sulfonamide Derivatives | AChE | 2.26 ± 0.45 – 3.57 ± 0.97 | [4] | |

| α-GLY | 95.73 ± 13.67 – 102.45 ± 11.72 | [4] | ||

| GST | 22.76 ± 1.23 – 49.29 ± 4.49 | [4] | ||

| Benzenesulfonamide Analog (AL106) | TrkA (in U87 GBM cells) | 58.6 | [7] | |

| Benzene-1,4-disulfonamide (R-enantiomer) | Oxidative Phosphorylation Complex I | 0.31 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of benzenesulfonamide derivatives.

General Synthesis of N-Substituted Benzenesulfonamides

This protocol is a generalized procedure adapted from literature for the synthesis of compounds analogous to this compound.[10]

Materials:

-

2-Bromobenzenesulfonyl chloride

-

4-Fluorobenzylamine

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-fluorobenzylamine (1.0 equivalent) in DCM in a round-bottom flask.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in DCM to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound.

In Vitro Enzyme Inhibition Assays

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): This is a widely used spectrophotometric method to determine AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and a solution of the test compound at various concentrations.

-

Add the AChE solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals.

-

The rate of reaction is proportional to the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a benzenesulfonamide derivative.

Caption: General workflow for synthesis and biological evaluation.

Potential Signaling Pathway Inhibition: Receptor Tyrosine Kinase (RTK)

This diagram illustrates the potential mechanism of action of a benzenesulfonamide derivative as an inhibitor of a receptor tyrosine kinase like TrkA.

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Conclusion

While direct experimental evidence for the biological targets of this compound is currently unavailable, the extensive research on the benzenesulfonamide class of compounds provides a strong foundation for predicting its potential activities. Based on structural analogy, this compound is likely to exhibit inhibitory effects against enzymes such as carbonic anhydrases and cholinesterases, and may also interact with other targets like receptor tyrosine kinases. The experimental protocols and quantitative data presented in this guide offer a starting point for the empirical investigation of this novel compound. Further research is warranted to elucidate the specific biological profile of this compound and to determine its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]

- 3. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Elucidation of the Structure of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide. Due to the limited availability of published experimental data for this specific compound, this guide outlines a standard methodology for its synthesis and characterization. The spectral data presented herein is predicted based on established principles of organic spectroscopy and data from analogous compounds. This document serves as a practical resource for researchers engaged in the synthesis and characterization of novel benzenesulfonamide derivatives.

Chemical Identity and Properties

This compound is a halogenated aromatic sulfonamide. The presence of the sulfonamide functional group, a bromine atom, and a fluorine atom imparts specific chemical properties and potential biological activity to the molecule.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 321705-40-2[1] |

| Molecular Formula | C₁₃H₁₁BrFNO₂S[1] |

| Molecular Weight | 344.20 g/mol [1] |

| Predicted Boiling Point | 461.0 ± 55.0 °C |

| Predicted Density | 1.556 ± 0.06 g/cm³ |

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 2-bromobenzenesulfonyl chloride with 4-fluorobenzylamine in the presence of a base. This is a standard method for the formation of N-substituted sulfonamides.

Materials:

-

2-Bromobenzenesulfonyl chloride

-

4-Fluorobenzylamine

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-fluorobenzylamine (1.0 equivalent) in dichloromethane (DCM).

-

Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.1 equivalents) in DCM to the cooled amine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | d | 1H | Ar-H (ortho to SO₂) |

| ~7.70 | d | 1H | Ar-H (ortho to Br) |

| ~7.50 | t | 1H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~7.20 | d | 2H | Ar-H (ortho to CH₂) |

| ~7.00 | t | 2H | Ar-H (ortho to F) |

| ~5.00 | t | 1H | NH |

| ~4.30 | d | 2H | CH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~140 | C-S |

| ~135 | C-Br |

| ~134 | Ar-C |

| ~132 (d, ³JCF ≈ 8 Hz) | Ar-C |

| ~131 | Ar-C |

| ~129 (d, ⁴JCF ≈ 3 Hz) | Ar-C |

| ~128 | Ar-C |

| ~121 | Ar-C |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C |

| ~47 | CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1600, ~1475 | Medium | Aromatic C=C stretch |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~1220 | Strong | C-F stretch |

| ~1020 | Medium | S-N stretch |

| ~750 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 343/345 | Moderate | [M]⁺ (isotopic pattern for Br) |

| 236/238 | Moderate | [M - C₇H₆F]⁺ |

| 220/222 | High | [BrC₆H₄SO₂]⁺ |

| 156/158 | Moderate | [BrC₆H₄]⁺ |

| 109 | Very High | [FC₆H₄CH₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Structure Elucidation Workflow

The logical workflow for the structural elucidation of this compound is outlined below. This process begins with the synthesis and purification of the compound, followed by a series of spectroscopic analyses to confirm its molecular structure.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide is a novel or not extensively studied compound. As such, the following guide is based on predicted data and established methodologies for the characterization of new chemical entities. All experimental values should be determined empirically.

Introduction

This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound. Given the absence of this compound in readily accessible chemical databases, this document outlines the necessary theoretical and experimental framework for its full characterization. The methodologies described herein are standard in the fields of medicinal chemistry and drug development, providing a robust roadmap for researchers investigating this and other novel sulfonamides.

The structure of this compound combines a brominated benzenesulfonamide core with a fluorinated benzyl moiety. These features suggest potential for unique biological activity, as sulfonamides are a well-established class of pharmacophores, and the halogen substitutions can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and await experimental verification.

| Property | Predicted Value | Significance in Drug Discovery |

| Chemical Structure |  | The arrangement of atoms and functional groups dictates the molecule's chemical reactivity, physical properties, and biological activity. |

| Molecular Formula | C₁₃H₁₁BrFNO₂S | Provides the elemental composition of the molecule. |

| Molecular Weight | 344.20 g/mol | Influences diffusion, absorption, and distribution. Molecules under 500 Da are generally favored for oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 | A measure of lipophilicity, which affects solubility, permeability across biological membranes, and plasma protein binding. Values in this range suggest good membrane permeability but potentially lower aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 54.6 Ų | An indicator of a molecule's polarity and hydrogen bonding capacity. A TPSA of less than 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (N, O). Affects solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O, F) with lone pairs. Affects solubility and binding to biological targets. |

| pKa (acidic) | 8.0 - 9.0 (Sulfonamide N-H) | The ionization state of the molecule at a given pH. This affects solubility, absorption, and interaction with targets. The sulfonamide proton is weakly acidic. |

| Rotatable Bonds | 4 | A measure of molecular flexibility. A higher number of rotatable bonds can negatively impact oral bioavailability. |

Experimental Protocols

A comprehensive characterization of this compound requires a suite of analytical experiments. The following are standard protocols for the synthesis and characterization of a novel small molecule.

Synthesis and Purification

The synthesis of this compound can be achieved via a standard nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and 4-fluorobenzylamine.

Protocol:

-

Dissolve 4-fluorobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons. Expected signals would include aromatic protons from both rings and the methylene protons of the benzyl group.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence of the fluorine atom.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition. The isotopic pattern of bromine should be observable.

Infrared (IR) Spectroscopy:

-

To identify characteristic functional groups, such as the S=O stretches of the sulfonamide (around 1350 and 1160 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹).

Physicochemical Characterization

Melting Point:

-

Determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Solubility:

-

Kinetic Solubility: Determined by the shake-flask method in various solvents (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO)).

-

Thermodynamic Solubility: Measured after allowing the compound to equilibrate in the solvent for an extended period.

Lipophilicity (logD):

-

Determined at a physiological pH (e.g., 7.4) using the shake-flask method with n-octanol and an aqueous buffer. The concentration in each phase is measured by UV-Vis spectroscopy or HPLC.

pKa Determination:

-

Potentiometric Titration: Involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

UV-Vis Spectrophotometry: The absorbance of the compound is measured at various pH values, as the chromophore's absorbance spectrum will change with its ionization state.

Hypothetical Biological Activity and Signaling Pathway

Sulfonamides are known to target a wide range of enzymes and receptors. A common target for this class of compounds is carbonic anhydrase (CA), an enzyme involved in pH regulation, and various cellular processes. The following diagram illustrates a hypothetical mechanism where this compound acts as a carbonic anhydrase inhibitor.

Caption: Hypothetical inhibition of Carbonic Anhydrase by the title compound.

Experimental and Analytical Workflow

The logical flow for the complete characterization of a novel compound like this compound is depicted below. This workflow ensures that all necessary data for a comprehensive understanding of the molecule's properties are collected in a systematic manner.

Caption: Workflow for the characterization of a novel chemical entity.

Conclusion

While this compound is not a well-documented compound, its structure is amenable to straightforward synthesis and characterization using standard laboratory techniques. The predicted physicochemical properties suggest that it has the potential to be a pharmacologically active agent with good membrane permeability. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to fully elucidate its chemical and biological properties, paving the way for potential applications in drug discovery and development. Empirical validation of the predicted properties is a critical next step in the investigation of this novel molecule.

The Multifaceted Therapeutic Potential of Substituted Benzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The iconic sulfonamide functional group (-SO₂NH₂) confers upon these molecules a remarkable versatility, enabling them to serve as privileged scaffolds in the design of drugs with diverse biological activities. This technical guide provides a comprehensive review of recent advancements in the synthesis, biological evaluation, and structure-activity relationships of substituted benzenesulfonamides, with a particular focus on their applications as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended to be a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Substituted Benzenesulfonamides

A significant area of research for substituted benzenesulfonamides is in oncology. Many derivatives have demonstrated potent anticancer activity through various mechanisms, most notably the inhibition of carbonic anhydrases and matrix metalloproteinases, enzymes that are crucial for tumor growth and metastasis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative substituted benzenesulfonamide derivatives against various human cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazoline Benzenesulfonamide | b17 | HepG-2 (Liver) | 3.57 | [1] |

| Pyrazolo[1,5-a][2][3][4]triazine Benzenesulfonamide | 4 | Leukemia | 0.32 | [5] |

| Pyrazolo[1,5-a][2][3][4]triazine Benzenesulfonamide | 4 | Colon Cancer | 0.49-0.89 | [5] |

| Pyrazolo[1,5-a][2][3][4]triazine Benzenesulfonamide | 4 | Renal Cancer | 0.92 | [5] |

| Thiazolone-Benzenesulfonamide | 4c | MCF-7 (Breast) | 3.67 | [6] |

| Thiazolone-Benzenesulfonamide | 4e | MDA-MB-231 (Breast) | 3.58 | [6] |

| Thiazolone-Benzenesulfonamide | 4e | MCF-7 (Breast) | 4.58 | [6] |

| Thiazolone-Benzenesulfonamide | 4g | MCF-7 (Breast) | 2.55 | [6] |

| 2,5-Dichlorothiophene-3-sulfonamide | 8b | HeLa (Cervical) | 7.2 ± 1.12 | [7] |

| 2,5-Dichlorothiophene-3-sulfonamide | 8b | MDA-MB-231 (Breast) | 4.62 ± 0.13 | [7] |

| 2,5-Dichlorothiophene-3-sulfonamide | 8b | MCF-7 (Breast) | 7.13 ± 0.13 | [7] |

| Indole-based Benzenesulfonamide | A6 | MDA-MB-231 (Breast) | Not specified | [8] |

| Indole-based Benzenesulfonamide | A15 | MCF-7 (Breast) | Not specified | [8] |

| Indole-based Benzenesulfonamide | A15 | SK-BR-3 (Breast) | Not specified | [8] |

| Imidazole-Benzenesulfonamide | 23 | IGR39 (Melanoma) | 27.8 ± 2.8 | [9] |

| Imidazole-Benzenesulfonamide | 23 | MDA-MB-231 (Breast) | 20.5 ± 3.6 | [9] |

Enzyme Inhibition by Substituted Benzenesulfonamides

The ability of the sulfonamide moiety to coordinate with the zinc ion in the active site of metalloenzymes is a key feature of this class of compounds. This has led to the development of potent inhibitors of carbonic anhydrases and matrix metalloproteinases.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of tumor-associated isoforms, such as CA IX and CA XII, is a major strategy in anticancer drug design.[10]

The following table presents the inhibition constants (Kᵢ values) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

| Compound Class | Derivative | hCA Isoform | Kᵢ (nM) | Reference |

| Ureido-Benzenesulfonamide | 9c | hCA IX | 125.5 | [11] |

| Ureido-Benzenesulfonamide | 15b | hCA I | 95 | [12] |

| Ureido-Benzenesulfonamide | 15b | hCA XII | 72 | [12] |

| 4-(Pyrazolyl)benzenesulfonamide Urea | SH7s | hCA IX | 15.9 | [13] |

| 4-(Pyrazolyl)benzenesulfonamide Urea | SH7s | hCA XII | 55.2 | [13] |

| Guanidino-Benzenesulfonamide | 7a-e, 7h, 7k | hCA II | 1.6 - 59.1 | [14] |

| Guanidino-Benzenesulfonamide | 7f, 7g, 7i, 7m-o | hCA VII | Subnanomolar | [14] |

| Benzene-sulfonamide Photoprobe | 1 | hCA II | 92 | [15] |

| Benzene-sulfonamide Photoprobe | 2 | hCA II | 88 | [15] |

| Benzene-sulfonamide Photoprobe | 3 | hCA II | 1050 | [15] |

Matrix Metalloproteinase Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that degrade extracellular matrix components, playing a crucial role in cancer invasion and metastasis.[3][16] Substituted benzenesulfonamides have been developed as MMP inhibitors, often in conjunction with a zinc-binding group like a hydroxamate.[17]

Antimicrobial Activity of Substituted Benzenesulfonamides

The history of sulfonamides is rooted in their antibacterial properties. Modern research continues to explore novel benzenesulfonamide derivatives to combat the growing threat of antimicrobial resistance.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of representative benzenesulfonamide derivatives against various pathogenic microorganisms.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| 7-Methoxyquinoline Sulfonamide | 3l | E. coli | 7.81 | [6] |

| 7-Methoxyquinoline Sulfonamide | 3d | E. coli | 31.25 | [6] |

| 7-Methoxyquinoline Sulfonamide | 3c | E. coli | 62.50 | [6] |

| Novel Sulfonamide | 5a | E. coli | 7.81 | [11] |

| Novel Sulfonamide | 9a | E. coli | 7.81 | [11] |

| Sulfonamide Derivative | I | S. aureus | 32 | [18] |

| Sulfonamide Derivative | II | S. aureus | 64 | [18] |

| Sulfonamide Derivative | III | S. aureus | 128 | [18] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative substituted benzenesulfonamides and for key biological assays.

Synthesis Protocols

Protocol 1: Synthesis of 4-Aminobenzenesulfonamide (Sulfanilamide)

This protocol describes the reduction of 4-nitrobenzenesulfonamide to 4-aminobenzenesulfonamide.[19]

-

Materials: 4-nitrobenzenesulfonamide, methanol, concentrated hydrochloric acid, reduced iron powder, 4N sodium hydroxide, acetone.

-

Procedure:

-

Dissolve 5.9 g of 4-nitrobenzenesulfonamide in 100 mL of methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Add 4.2 g of reduced iron to the mixture.

-

Stir the mixture at room temperature for 2 hours.

-

Filter the reaction mixture to remove the iron residue.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

Make the residue basic by adding 4N sodium hydroxide, which will precipitate the product along with iron oxides.

-

Collect the precipitate by filtration.

-

Dissolve the precipitate in 200 mL of acetone and filter to remove the insoluble iron oxides.

-

Evaporate the acetone under reduced pressure to obtain 4-aminobenzenesulfonamide. The expected melting point is 164-165.5 °C.

-

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol outlines the base-catalyzed condensation of an aromatic ketone and an aromatic aldehyde to form a chalcone, a common precursor for pyrazoline benzenesulfonamides.[2][20]

-

Materials: Substituted acetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), sodium hydroxide (NaOH), ethanol (95%), dilute hydrochloric acid (HCl).

-

Procedure:

-

In a round-bottom flask, dissolve the substituted acetophenone and the substituted benzaldehyde in ethanol.

-

Prepare a solution of NaOH in water and add it dropwise to the reaction mixture while maintaining the temperature below 25°C with an ice bath.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.

-

Collect the precipitated chalcone by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

-

Protocol 3: Cyclization of Chalcones with 4-Hydrazinylbenzenesulfonamide to form Pyrazolines

This protocol describes the reaction of a chalcone with a hydrazinylbenzenesulfonamide to form the corresponding pyrazoline derivative.[21]

-

Materials: Chalcone derivative, 4-hydrazinylbenzenesulfonamide hydrochloride, absolute ethanol, glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve the chalcone derivative in absolute ethanol.

-

Add an equimolar amount of 4-hydrazinylbenzenesulfonamide hydrochloride to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 6-24 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The pyrazoline product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure pyrazoline benzenesulfonamide.

-

Biological Assay Protocols

Protocol 4: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines.[8]

-

Materials: Human cancer cell lines, complete cell culture medium, benzenesulfonamide derivatives, MTT solution (5 mg/mL in PBS), dimethyl sulfoxide (DMSO), 96-well plates, microplate reader.

-

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the benzenesulfonamide derivatives in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-